molecular formula C18H13Cl2NO2 B5824016 N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B5824016
M. Wt: 346.2 g/mol
InChI Key: SNANJJUWPVCQSA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalen-2-yloxy group attached to an acetamide moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-14-6-8-16(20)17(10-14)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNANJJUWPVCQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide typically involves the reaction of 2,5-dichloroaniline with 2-naphthalen-2-yloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yloxyacetic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)acetamide: This compound is structurally similar but lacks the naphthalen-2-yloxy group.

    2-naphthalen-2-yloxyacetic acid: This compound contains the naphthalen-2-yloxy group but differs in the acetamide moiety.

Uniqueness

N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide is unique due to the combination of the 2,5-dichlorophenyl and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties

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